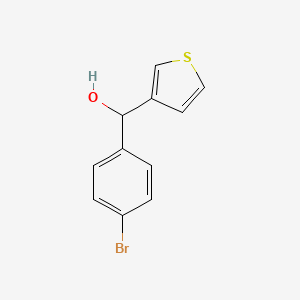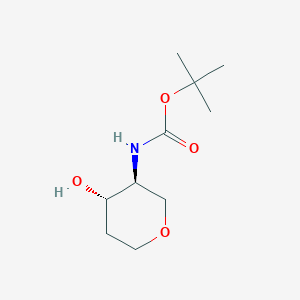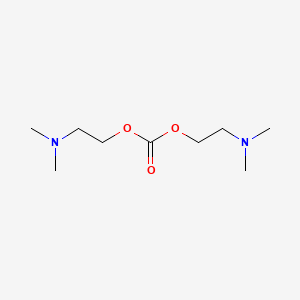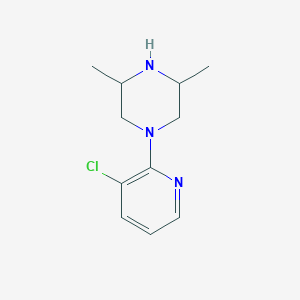![molecular formula C18H13N3O B8757564 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one CAS No. 131185-46-1](/img/structure/B8757564.png)
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride. Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
This compound has several scientific research applications. It is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 (mitogen-activated protein kinase/extracellular-signal-regulated kinases 1/2) . This makes it valuable for studying the roles of ERK in various biological processes and for drug development. Additionally, it has been used to study the effects of signaling pathway inhibitors on differentiation and cell traction stress
作用机制
The mechanism of action of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one involves its inhibition of ERK1 and ERK2. As an ATP-competitive inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the mitogen-activated protein kinase/extracellular-signal-regulated kinase signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival.
相似化合物的比较
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be compared to other similar compounds, such as 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine . Both compounds belong to the class of phenylpyrazoles and share similar structural features. this compound is unique in its specific inhibition of ERK1 and ERK2, making it particularly valuable for studying these kinases and their associated signaling pathways. Other similar compounds include pyrazolopyridines, pyridazines, and imidolactams .
属性
CAS 编号 |
131185-46-1 |
|---|---|
分子式 |
C18H13N3O |
分子量 |
287.3 g/mol |
IUPAC 名称 |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C18H13N3O/c22-16-10-9-14(12-19-16)17-15-8-4-5-11-21(15)20-18(17)13-6-2-1-3-7-13/h1-12H,(H,19,22) |
InChI 键 |
NBXJVMHXOPVEPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CNC(=O)C=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8757515.png)








![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)
